molecular formula C9H8BrF3O B2798769 1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene CAS No. 1802553-49-6

1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene

Cat. No.: B2798769
CAS No.: 1802553-49-6
M. Wt: 269.061
InChI Key: ALSFPWWIWXNPKO-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene is an organofluorine compound characterized by the presence of bromine, difluoromethyl, ethoxy, and fluorine substituents on a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene typically involves multi-step organic reactionsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable for large-scale synthesis .

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The bromine and fluorine atoms contribute to the compound’s overall stability and reactivity, facilitating its incorporation into various biochemical pathways .

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene can be compared with other similar compounds, such as:

  • 1-Bromo-2-(difluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-3,5-difluorobenzene

These compounds share similar structural features but differ in the position and number of substituents. The presence of the ethoxy group in this compound makes it unique, as it can influence the compound’s solubility, reactivity, and overall chemical behavior .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSFPWWIWXNPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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